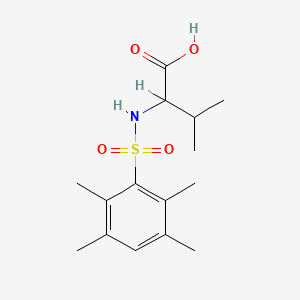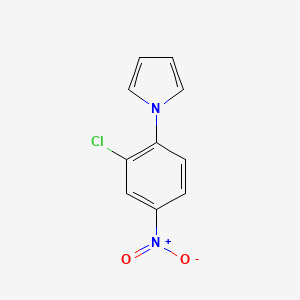
1-(2-chloro-4-nitrophenyl)-1H-pyrrole
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole (CNP) is a small molecule that has been studied for its potential applications in both synthetic chemistry and scientific research. CNP is a heterocyclic compound, which is composed of a nitrogen atom, a carbon atom, and a chlorine atom. It has a molecular weight of approximately 150 g/mol, and its structure is similar to that of other heterocyclic compounds, such as quinolines and indoles. CNP has a variety of uses, ranging from the synthesis of pharmaceuticals and agrochemicals to the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Electrochromic Devices
1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its derivatives have been used in the development of electrochromic devices. A study synthesized isomers containing this compound, which were polymerized to produce soluble polymers suitable for electrochromic applications. The polymers displayed significant switching ability, making them suitable materials for electrochromic devices (Variş et al., 2006).
Nonlinear Optical Materials
This compound has also been involved in the synthesis of organic nonlinear optical materials. New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole were synthesized, exhibiting large macroscopic nonlinearity. Such materials are crucial for applications in photonics and optoelectronics (Kwon et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been synthesized for potential therapeutic applications. For instance, the compound was used in the synthesis of 1-phenyl-1H-pyrrole derivatives with potential medicinal properties (Pifferi et al., 2001).
Anion Sensors
This compound has been used in creating anion sensors. For example, a calix[4]pyrrole–4-nitrophenolate-based sensor was developed for detecting halide anions. The sensor's ability to change color upon anion binding makes it a useful tool in chemical sensing applications (Gale et al., 1999).
Chemical Reactivity Studies
Derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been involved in studies exploring chemical reactivity. These studies provide insights into the molecule's stability and reactive properties, which are valuable for various chemical applications (Singh et al., 2015).
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSDSHINPCDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-pyrrole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

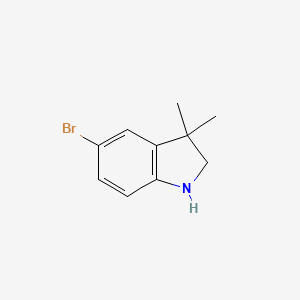
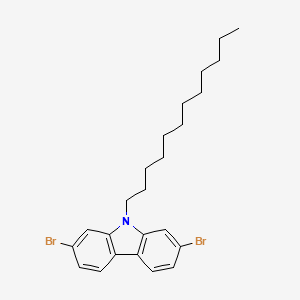
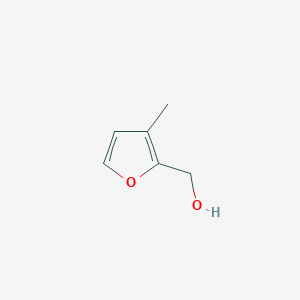


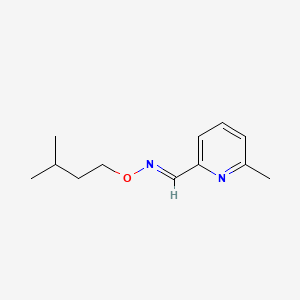
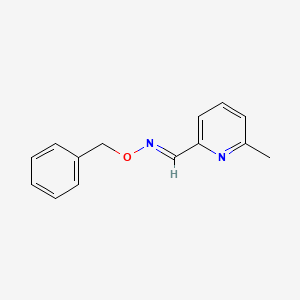
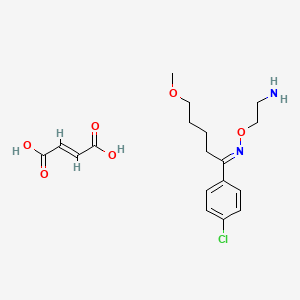

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
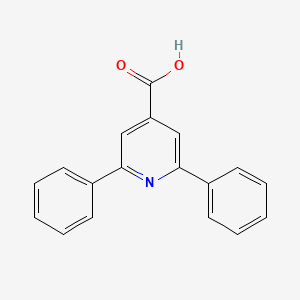
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
